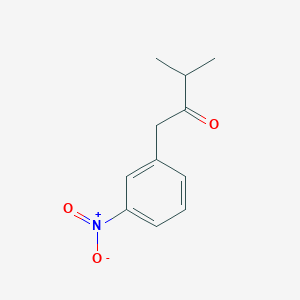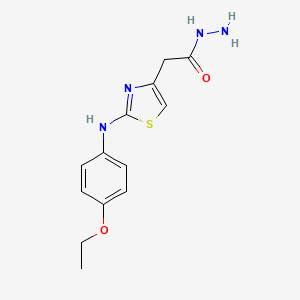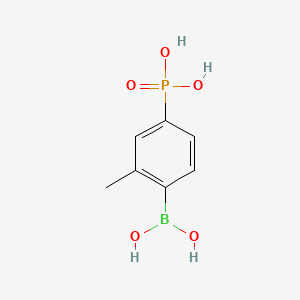
(4-Borono-3-methylphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Borono-3-methylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of both boronic and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Borono-3-methylphenyl)phosphonic acid typically involves the reaction of 4-bromo-3-methylphenylboronic acid with a suitable phosphonic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Borono-3-methylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Borono-3-methylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (4-Borono-3-methylphenyl)phosphonic acid involves its interaction with molecular targets through its boronic and phosphonic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The phosphonic acid group can mimic phosphate groups, allowing it to interact with enzymes and receptors involved in phosphorylation processes .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the phosphonic acid group, limiting its applications in phosphorylation-related processes.
Phenylphosphonic acid: Lacks the boronic acid group, reducing its utility in Suzuki–Miyaura coupling reactions.
(4-Borono-3-methylphenyl)boronic acid: Similar structure but lacks the phosphonic acid group, affecting its biochemical interactions.
Uniqueness: (4-Borono-3-methylphenyl)phosphonic acid is unique due to the presence of both boronic and phosphonic acid groups, allowing it to participate in a broader range of chemical reactions and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H10BO5P |
|---|---|
Poids moléculaire |
215.94 g/mol |
Nom IUPAC |
(4-borono-3-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10BO5P/c1-5-4-6(14(11,12)13)2-3-7(5)8(9)10/h2-4,9-10H,1H3,(H2,11,12,13) |
Clé InChI |
RFTVJRRPZATEBK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)P(=O)(O)O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


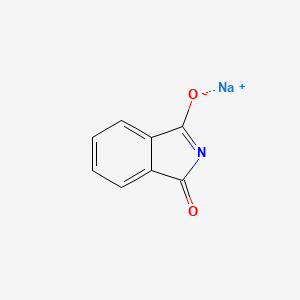
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
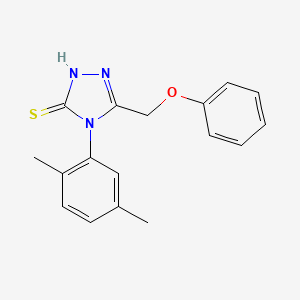
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
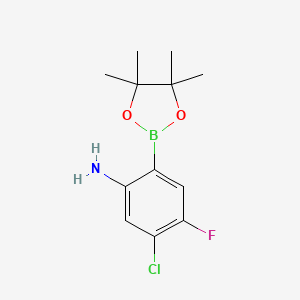
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
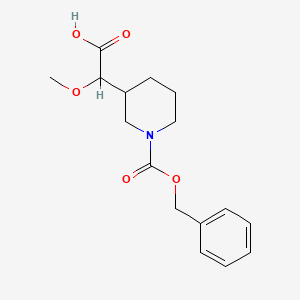


![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
